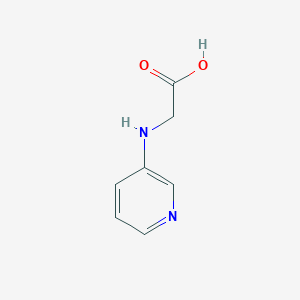

2-(Pyridin-3-ylamino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

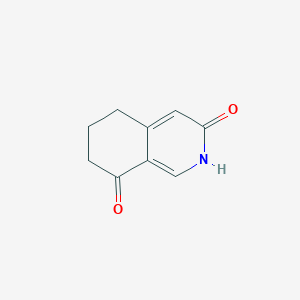

“2-(Pyridin-3-ylamino)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is also known as an impurity of Risedronate Sodium 2.5-Hydrate .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notationOC(=O)Cc1cccnc1 . The molecular weight of this compound is 137.14 . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 152.151 and a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±25.0 °C at 760 mmHg .科学的研究の応用

Ocular Hypotensive Agents

A scaffold bearing a (pyridin-2-ylamino)acetic acid moiety was identified as a promising EP2-selective receptor agonist. Omidenepag (OMD), exerting potent and selective activity toward the human EP2 receptor, was developed as a prodrug (omidenepag isopropyl, OMDI) to lower intraocular pressure (IOP) in ocular normotensive monkeys, showcasing its potential for treating glaucoma (Iwamura et al., 2018).

Organic Synthesis

Reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes has been explored, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions underscore the versatility of pyridinylamino acetic acid derivatives in synthesizing complex organic molecules (Asadi et al., 2021).

Catalysis

Cu(II)/pypzacac complexes, involving 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (pypzacacH) ligand, have been used as catalysts for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes exhibited excellent catalytic performance and reusability, indicating their potential in green chemistry applications (Xie et al., 2014).

Antimicrobial Activity

The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity. This compound's synthesis from 2-(pyridine-2-ylamino)acetohydrazide and its increased activity upon cyclization into a 1,3,4-oxadiazole nucleus highlight the potential of pyridinylamino acetic acid derivatives in developing new antimicrobial agents (Salimon et al., 2011).

Safety and Hazards

将来の方向性

The future directions for “2-(Pyridin-3-ylamino)acetic acid” could involve further exploration of its potential pharmacological effects, given the broad spectrum of biological activity exhibited by related compounds . Additionally, improvements in the synthesis process could also be a focus, as the current method involves the use of specific reagents that are difficult to source .

特性

IUPAC Name |

2-(pyridin-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOOZPRBQQFWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961266 |

Source

|

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408509-71-7 |

Source

|

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)

![2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2640437.png)

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)